molecular formula C14H14N2O2 B13804332 N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine

N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine

Cat. No.: B13804332
M. Wt: 242.27 g/mol
InChI Key: BXWSPMMXAWJESZ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a phenoxy group, and an acetamidine moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine typically involves the reaction of 4-phenoxyaniline with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product . The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The acetamidine moiety can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under mild conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine involves its interaction with specific molecular targets, such as matrix metalloproteinases (MMPs). The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating various biological pathways . This inhibition can lead to reduced inflammation, decreased tumor growth, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-(4-methoxy-phenyl)-acetamidine
  • N-Hydroxy-2-(4-chloro-phenyl)-acetamidine
  • N-Hydroxy-2-(4-fluoro-phenyl)-acetamidine

Uniqueness

N-Hydroxy-2-(4-phenoxy-phenyl)-acetamidine is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications, particularly in the inhibition of matrix metalloproteinases and other biological targets.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N'-hydroxy-2-(4-phenoxyphenyl)ethanimidamide

InChI

InChI=1S/C14H14N2O2/c15-14(16-17)10-11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-9,17H,10H2,(H2,15,16)

InChI Key

BXWSPMMXAWJESZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C/C(=N\O)/N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=NO)N

Origin of Product

United States

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